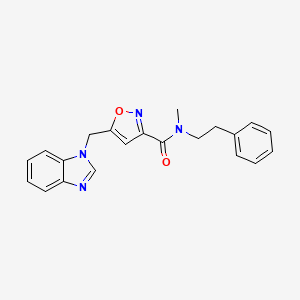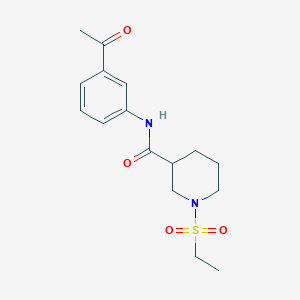
5-(1H-benzimidazol-1-ylmethyl)-N-methyl-N-(2-phenylethyl)-3-isoxazolecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(1H-benzimidazol-1-ylmethyl)-N-methyl-N-(2-phenylethyl)-3-isoxazolecarboxamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as BIM-1, and it has been found to have unique biochemical and physiological effects that make it an attractive candidate for further investigation.
Mécanisme D'action
The mechanism of action of BIM-1 is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways that are involved in cell growth and survival. BIM-1 has been found to inhibit the activity of the protein kinase CK2, which is involved in a wide range of cellular processes. BIM-1 has also been shown to modulate the activity of the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
BIM-1 has been found to have several unique biochemical and physiological effects. In addition to its effects on cell growth and survival, BIM-1 has been shown to modulate the activity of several other signaling pathways, including the JAK/STAT and NF-κB pathways. BIM-1 has also been found to have antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using BIM-1 in lab experiments is its specificity for certain enzymes and signaling pathways. This allows researchers to target specific cellular processes and study their effects in more detail. However, one limitation of using BIM-1 is its potential toxicity, which may limit its use in certain cell types or experimental conditions.
Orientations Futures
There are several future directions for research on BIM-1. One area of interest is the development of more potent and selective inhibitors of CK2, which may have potential applications in cancer therapy. Another area of interest is the investigation of BIM-1's effects on other cellular processes, such as autophagy and apoptosis. Additionally, further studies are needed to determine the safety and efficacy of BIM-1 in animal models and clinical trials.
Méthodes De Synthèse
The synthesis of BIM-1 involves several steps, including the reaction of benzimidazole with chloromethyl isoxazole, followed by the reaction with N-methyl-N-(2-phenylethyl)amine. The resulting product is then purified through several rounds of chromatography to yield the final compound.
Applications De Recherche Scientifique
BIM-1 has been used in a variety of scientific research applications, including studies of cancer, neurodegenerative diseases, and inflammation. In cancer research, BIM-1 has been found to inhibit the growth of tumor cells and induce cell death. In neurodegenerative disease research, BIM-1 has been shown to have neuroprotective effects and improve cognitive function. Inflammation research has found that BIM-1 can reduce inflammation and oxidative stress.
Propriétés
IUPAC Name |
5-(benzimidazol-1-ylmethyl)-N-methyl-N-(2-phenylethyl)-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O2/c1-24(12-11-16-7-3-2-4-8-16)21(26)19-13-17(27-23-19)14-25-15-22-18-9-5-6-10-20(18)25/h2-10,13,15H,11-12,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQIRLYOMOOCENJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1=CC=CC=C1)C(=O)C2=NOC(=C2)CN3C=NC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1H-benzimidazol-1-ylmethyl)-N-methyl-N-(2-phenylethyl)-3-isoxazolecarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-[3-(2-furyl)-2-methyl-2-propen-1-ylidene]-2-(2-hydroxyphenyl)-4-quinolinecarbohydrazide](/img/structure/B6004260.png)

![6-hydroxy-3-methyl-2-[(2-oxo-2-phenylethyl)thio]-4(3H)-pyrimidinone](/img/structure/B6004276.png)
![ethyl 2-[(2,4,5-trimethoxybenzoyl)amino]-5,6,7,8,9,10-hexahydro-4H-cyclonona[b]thiophene-3-carboxylate](/img/structure/B6004277.png)
![2-(dimethylamino)-2-(3-methylphenyl)-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}acetamide](/img/structure/B6004281.png)
![2-{[3-(4-biphenylyl)-1H-pyrazol-4-yl]methyl}octahydropyrrolo[1,2-a]pyrazine](/img/structure/B6004286.png)
![N-cyclopentyl-2-methyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-3-(1H-pyrazol-1-yl)propanamide](/img/structure/B6004288.png)
![2-{[4-ethyl-5-(5-ethyl-3-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B6004293.png)

![5-[2-(2-aminoethyl)morpholin-4-yl]-2-[(3,5-dimethylisoxazol-4-yl)methyl]pyridazin-3(2H)-one](/img/structure/B6004310.png)

![4-[5-amino-3-oxo-4-(4-phenyl-1,3-thiazol-2-yl)-2,3-dihydro-1H-pyrrol-1-yl]benzenesulfonamide](/img/structure/B6004323.png)
![5,5'-carbonylbis[2-(2-hydroxyethyl)-1H-isoindole-1,3(2H)-dione]](/img/structure/B6004330.png)
![N-[6,6-dimethyl-1-(4-methylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-(3-hydroxy-3-methyl-1-butyn-1-yl)benzamide](/img/structure/B6004331.png)